molecular formula C10H10BrFN2S B1481929 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091097-81-1

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1481929
CAS RN: 2091097-81-1
M. Wt: 289.17 g/mol
InChI Key: YLHNOZPDWCEUMO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a type of pyrazole derivative that has been used in various scientific research applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has been conducted on the synthesis and crystal structures of N-substituted pyrazolines, including those related to the mentioned compound. These studies typically involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, and the structures are characterized by X-ray single crystal structure determination. The interest in these compounds lies in their potential as intermediates for further chemical transformations or as ligands in coordination chemistry (Loh et al., 2013).

Antimicrobial and Antifungal Activities

  • Certain pyrazoline derivatives, similar to the compound , have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown varying degrees of activity against gram-negative and gram-positive bacteria, as well as fungi, making them candidates for further development as potential antibacterial and antifungal agents (Hamed et al., 2020).

Antitumor and Anticancer Potential

  • Some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the compound of interest, have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines. These compounds have demonstrated promising activities, indicating their potential as leads for the development of new anticancer drugs (Gomha et al., 2016).

Antidepressant Activity

  • Research into phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides has explored their potential antidepressant activities. These studies involve the synthesis of these compounds and evaluation in behavioral models to assess their efficacy in reducing symptoms of depression, pointing to their possible use in developing new treatments for mood disorders (Mathew et al., 2014).

properties

IUPAC Name

4-(bromomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHNOZPDWCEUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
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